Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 83408-88-2
VCID: VC14629217
InChI: InChI=1S/C16H15N3O2S/c1-21-14-9-5-4-8-13(14)17-15(20)10-22-16-18-11-6-2-3-7-12(11)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-

CAS No.: 83408-88-2

Cat. No.: VC14629217

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- - 83408-88-2

Specification

CAS No. 83408-88-2
Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
IUPAC Name 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C16H15N3O2S/c1-21-14-9-5-4-8-13(14)17-15(20)10-22-16-18-11-6-2-3-7-12(11)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Standard InChI Key UCCAGDLBQHYKMU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole ring fused with a benzene moiety, substituted at the 2-position with a thioacetamide group (SC(=O)NH-\text{SC}(=\text{O})\text{NH}-) and an N-linked 2-methoxyphenyl group (Figure 1). Key structural attributes include:

  • Benzimidazole core: Provides planar aromaticity and hydrogen-bonding capacity .

  • Thioacetamide bridge: Enhances lipophilicity and metabolic stability compared to oxygen analogs .

  • 2-Methoxyphenyl group: Contributes to π-π stacking interactions and modulates electronic effects .

Physicochemical Data

PropertyValueSource
Molecular weight313.37 g/mol
Density1.36 g/cm³
LogP3.95
Polar surface area (PSA)95.8 Ų
Hydrogen bond donors2
Hydrogen bond acceptors4

The compound’s moderate lipophilicity (LogP = 3.95) and balanced PSA suggest favorable membrane permeability and oral bioavailability .

Synthesis and Structural Modification

General Synthetic Route

The synthesis involves three key steps (Scheme 1) :

  • Formation of benzimidazole core: Condensation of o-phenylenediamine with acetic acid under acidic conditions (4N HCl, reflux) .

  • Introduction of thioacetamide: Reaction of 2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)acetamide with sodium dithiocarbamate derivatives in acetone .

  • N-substitution: Coupling with 2-methoxyaniline via nucleophilic acyl substitution .

Scheme 1: Synthetic pathway for acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- .

Optimization Strategies

  • Solvent systems: Acetone or DMF improves reaction yields (70–85%) .

  • Catalysts: Anhydrous K₂CO₃ facilitates SN2 displacement during dithiocarbamate formation .

  • Purification: Recrystallization from ethanol yields >95% purity .

Pharmacological Activities

Antimicrobial Efficacy

The compound exhibits potent activity against Gram-positive bacteria and fungi (Table 1) .

Table 1: Antimicrobial activity (MIC values) of acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- and analogs .

StrainMIC (μg/mL)Reference
Staphylococcus aureus4–8
MRSA4
Escherichia coli64–128
Candida albicans64
Aspergillus niger64

Mechanistically, it disrupts microbial cell membranes and inhibits enzymes like dihydrofolate reductase (DHFR) .

Neuroprotective Effects

At 3 mg/kg, the compound reduces TNF-α expression in murine spinal cord by 42%, attenuating morphine-induced hyperalgesia . PPARγ-mediated inhibition of microglial activation is implicated .

Mechanistic Insights

Enzyme Inhibition

  • DHFR: Molecular docking reveals hydrophobic interactions with Phe31, Leu4, and Leu20 residues (PDB: 1U72) .

  • CYP51: Binds heme iron in fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis .

Anti-inflammatory Pathways

  • TNF-α suppression: Downregulates NF-κB signaling in glial cells .

  • Oxidative stress reduction: Scavenges ROS via Nrf2/ARE pathway activation .

Comparative Analysis of Structural Analogs

Table 2: Impact of substituents on biological activity .

R GroupAntibacterial (MIC, μg/mL)Anticancer (IC₅₀, μM)
2-Methoxyphenyl4 (MRSA)16.38 (MDA-MB-231)
4-Trifluoromethyl64 (MRSA)42.10 (MDA-MB-231)
3-Chlorophenyl8 (MRSA)28.75 (MDA-MB-231)

The 2-methoxyphenyl variant demonstrates optimal balance between lipophilicity and target affinity .

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